[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a structurally complex organic compound featuring a tert-butyl carbamate group, a cyclohexyl backbone, and an (S)-2-aminopropionylamino substituent. This compound is likely utilized as an intermediate in peptide synthesis or organocatalysis due to its Boc (tert-butoxycarbonyl) protecting group, which is widely employed to shield amine functionalities during multi-step synthetic processes . Its synthesis likely involves Boc-protection strategies similar to those described for L-valine esters and piperazine derivatives .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-9-7-13(8-10-14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21)/t12-,13?,14?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZNHQJZIQDLKR-HSBZDZAISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a cyclohexyl group and multiple functional groups, is being explored for various therapeutic applications, particularly in the fields of pain management and neuroprotection.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.462 g/mol
- CAS Number : 1353994-75-8
Biological Activity Overview
Research indicates that this compound may exhibit significant anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with specific biological targets, which enhances its therapeutic efficacy.
- Enzyme Interaction : The compound is believed to interact with enzymes in biological systems, potentially acting as a catalyst to enhance reaction rates and specificity.
- Molecular Docking Studies : Computational models have predicted that the compound may bind effectively to various biological receptors and enzymes, which is critical for understanding its therapeutic potential.
Research Findings
Several studies have investigated the biological activity of this compound:
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating inflammatory diseases.
Analgesic Properties
The analgesic effects of the compound have been evaluated in pain models, demonstrating a significant reduction in pain responses compared to control groups.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring; used as an mGluR5 antagonist | Neuroprotective effects |
| N-(4-Hydroxyphenyl)acetamide | Aromatic amide; known analgesic properties | Pain relief |
| Benzyl carbamate | Simple carbamate structure; used in various applications | Moderate anti-inflammatory activity |
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound exhibited protective effects against neurotoxicity induced by amyloid beta (Aβ) aggregates in astrocyte cultures. The treatment led to increased cell viability and decreased levels of inflammatory markers.
- Pain Management : In a model of acute pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to placebo controls, indicating its potential as an analgesic agent.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of carbamic acids can exhibit anticancer properties. The structure of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester positions it as a candidate for further investigation in cancer therapeutics. Studies have shown that modifications in the carbamate group can enhance cytotoxic effects against various cancer cell lines .
-
Neuroprotective Effects :
- The compound's ability to cross the blood-brain barrier makes it a potential candidate for neuroprotective therapies. Preliminary studies suggest that it may help in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain .
- Antimicrobial Properties :
Biochemical Applications
-
Enzyme Inhibition :
- The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of proteases involved in various diseases. Its structural features allow it to bind effectively to active sites, potentially leading to therapeutic applications in conditions like viral infections .
- Drug Delivery Systems :
Material Science Applications
- Polymer Synthesis :
- Coatings and Adhesives :
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on modified carbamic acids demonstrated significant inhibition of tumor growth in xenograft models when treated with compounds similar to this compound. The results highlighted the importance of structural modifications for enhancing therapeutic efficacy.
-
Neuroprotective Study :
- In vitro assays showed that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease treatments.
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Polymer Development :
- A research project focused on synthesizing polyurethane foams using this compound as a precursor revealed improved mechanical properties compared to traditional formulations, indicating its potential for use in high-performance materials.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding free amines or carboxylic acids. This reaction is critical for deprotection in synthetic pathways.
Mechanistic Insight :
Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, leading to cleavage of the Boc group .
Acylation of the Amino Group
The primary amine in the propionylamino sidechain undergoes acylation with anhydrides or activated esters.
Key Parameters :
Amide Bond Cleavage
The propionylamide linkage can be hydrolyzed to regenerate free amines under strong acidic or enzymatic conditions.
Note : Enzymatic methods offer selectivity but require longer reaction times .
Cyclohexyl Ring Functionalization
The cyclohexyl moiety participates in ring-opening or substitution reactions under specific conditions.
Challenges :
Comparison with Similar Compounds
Key Observations :
- Boc Protection : The tert-butyl carbamate group is a common protective strategy in the compounds from and , enhancing stability during synthesis .
- Stereochemical Complexity: The (S)-configured amino-propionylamino group in the target compound contrasts with the diastereomeric dibenzylamino-piperazine derivatives in , which require separation of enantiomers .
Reactivity Insights :
- The Boc group in the target compound is susceptible to acidic cleavage (e.g., TFA), similar to piperazine derivatives in .
- The cyclohexyl backbone may impose steric hindrance, slowing coupling reactions compared to linear analogues.
Physical and Chemical Properties
- LogP : The tert-butyl group and cyclohexyl backbone suggest moderate lipophilicity, lower than benzyl esters () but higher than unsubstituted carbamates .
- Stability : Boc-protected amines () are stable under basic conditions but hydrolyze under strong acids .
- Solubility : Polar aprotic solvents (e.g., DCM, THF) are preferred for synthesis, as seen in –3 .
Preparation Methods
Cyclohexylamine Functionalization
The cyclohexylamine backbone is functionalized through sequential alkylation and acylation. A representative approach involves:
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N-Isopropylation : Reacting cyclohexylamine with isopropyl bromide or iodide in the presence of a base like potassium carbonate.
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Boc Protection : Treating the resulting N-isopropylcyclohexylamine with Boc anhydride and triethylamine in DCM.
This yields tert-butyl N-isopropyl-N-cyclohexylcarbamate, confirmed via NMR (e.g., δ 1.48 ppm for Boc methyl groups).
Introduction of (S)-2-Amino-propionylamino Side Chain
The stereospecific coupling of the (S)-2-aminopropionyl group requires careful handling to preserve chirality. Two methods are prevalent:
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Mixed-Anhydride Coupling : Using isobutyl chloroformate and N-methylmorpholine at -40°C to activate the carboxylic acid (e.g., Boc-L-alanine), followed by reaction with the cyclohexylamine intermediate.
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Cyanohydrin Chemistry : Constructing β-amino-α-hydroxy amides via cyanohydrin intermediates, which are oxidized to pyruvamides.
The (S)-configuration is maintained by employing enantiomerically pure starting materials, such as Boc-L-alanine, and avoiding racemization-prone conditions.
Final Assembly and Deprotection
The tert-butyl carbamate remains intact during side-chain coupling. Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM, yielding the free amine. For example, in a similar synthesis, Boc-deprotection at room temperature for 1–2 hours provided the final compound in >90% purity after neutralization and extraction.
Reaction Optimization and Analytical Data
Q & A
Q. What are the recommended synthetic pathways for preparing [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., PyBOP) in anhydrous solvents under inert atmospheres. For example, tert-butyl carbamates are typically prepared by reacting amines with tert-butyloxycarbonyl (Boc) protecting agents. Key parameters include:
- Reagent selection : PyBOP or HATU for amide bond formation .
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
- Temperature : Room temperature to 40°C to avoid Boc-group cleavage .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Table 1 : Example Reagents and Conditions from Analogous Syntheses
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| PyBOP, Triethylamine | DCM | RT | 75–85 | |
| Boc-anhydride, DIPEA | THF | 0°C to RT | 60–70 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- TLC : Monitor reaction progress using silica gel plates with UV visualization .
- NMR Spectroscopy : Confirm stereochemistry and functional groups via H and C NMR (e.g., cyclohexyl proton splitting patterns) .
- Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .
- HPLC-MS : Detect trace impurities and validate molecular weight .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to:
- Moisture : Hydrolysis of the Boc group can occur in aqueous environments .
- Strong acids/bases : Degrades the carbamate moiety .
- Reactive oxidizers : May induce decomposition .
Advanced Research Questions
Q. How can stereochemical configuration at the (S)-2-amino-propionylamino group impact biological activity, and what methods validate enantiomeric purity?
- Methodological Answer : The (S)-configuration may enhance target binding affinity (e.g., enzyme inhibition). Validate enantiopurity via:
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Address discrepancies by:
- Dose-Response Curves : Establish EC/IC values across multiple replicates .
- Assay Validation : Use positive controls (e.g., known inhibitors for enzyme studies) .
- Cellular vs. Cell-Free Systems : Compare results to identify off-target effects .
Q. How can researchers assess the environmental impact of this compound during disposal?
- Methodological Answer : Follow guidelines from long-term ecological studies (e.g., Project INCHEMBIOL):
- Biodegradation Assays : Use OECD 301F (ready biodegradability) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC) and algal growth inhibition .
- Partitioning Studies : Measure log to predict bioaccumulation potential .
Q. What methodologies optimize the design of derivatives for specific biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Use structure-activity relationship (SAR) approaches:
- Scaffold Modifications : Replace the cyclohexyl group with heterocycles to enhance solubility .
- Molecular Docking : Predict binding modes with targets like LSD1 using AutoDock Vina .
- In Vitro Screening : Prioritize derivatives with >50% inhibition at 10 µM in primary assays .
Table 2 : Key Parameters for Biological Assay Design
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell Line | HEK293T for cytotoxicity screening | |
| Enzyme Concentration | 0.1–1.0 µM for kinetic studies | |
| Incubation Time | 24–72 hours for proliferation assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
